Ethyl 2,3-dichloro-5-methylbenzoate

procurement cost analysis custom synthesis economics benzoate ester intermediates

Researchers needing reliable 2,3-dichloro-5-methyl substitution for SAR studies often face supply inconsistency. Ethyl 2,3-dichloro-5-methylbenzoate (CAS 1803728-96-2) provides a structurally defined building block with dual chlorine handles for selective Suzuki-Miyaura and nucleophilic displacement. • Enables precise structure-reactivity studies in cross-coupling reactions • Demonstrated utility in antimicrobial lead optimization against MRSA • 97% purity, available in research quantities with global shipping

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
CAS No. 1803728-96-2
Cat. No. B1410141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dichloro-5-methylbenzoate
CAS1803728-96-2
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(=C1)C)Cl)Cl
InChIInChI=1S/C10H10Cl2O2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3
InChIKeyYFQVMOLENXHNQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-Dichloro-5-methylbenzoate: Sourcing & Baseline Profile


Ethyl 2,3-dichloro-5-methylbenzoate (CAS 1803728-96-2) is a benzoate ester derivative characterized by a 2,3-dichloro-5-methyl substitution pattern on the aromatic ring and an ethyl ester functional group, with a molecular formula of C10H10Cl2O2 and a molecular weight of 233.09 g/mol [1]. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its specific substitution geometry influences reactivity in cross-coupling and nucleophilic displacement reactions [2]. Commercially, it is typically supplied at purities of 97–98% for research and development purposes .

Synthetic Intermediate
Cross-coupling and nucleophilic displacement reactions
Substitution Geometry
2,3-dichloro-5-methyl pattern directs reactivity and scaffold design
Procurement Profile
Supplied at 97–98% purity for research and development purposes

Ethyl 2,3-Dichloro-5-methylbenzoate: Risks of Generic Substitution


The substitution pattern on the benzoate ring critically governs both reactivity and downstream biological activity among chlorinated benzoate esters. Removal of the 5-methyl group (e.g., ethyl 2,3-dichlorobenzoate, CAS 31273-66-2) alters steric and electronic properties that affect reaction kinetics in cross-coupling reactions, while changing the ester alkyl chain (e.g., methyl 2,3-dichloro-5-methylbenzoate, CAS 775568-82-6) modulates lipophilicity and hydrolysis rates [1]. Even positional isomerism within dichloro-methyl substitution patterns can lead to divergent reactivity and biological target engagement, making generic substitution without experimental verification a source of irreproducibility in synthetic and screening workflows [2].

5-Methyl Absent Ethyl 2,3-dichlorobenzoate (CAS 31273-66-2) alters steric and electronic properties, shifting reaction kinetics in cross-coupling workflows.
Ester Alkyl Chain Methyl 2,3-dichloro-5-methylbenzoate (CAS 775568-82-6) modulates lipophilicity and hydrolysis rates, limiting direct substitution.
Positional Isomers Dichloro-methyl regioisomers may lead to divergent reactivity and biological target engagement, requiring experimental verification.

Ethyl 2,3-Dichloro-5-methylbenzoate: Evidence vs. Structural Analogs


Procurement Cost vs. Demethylated Analog

The presence of the 5-methyl group in the target compound is associated with a significantly higher per-gram procurement cost compared to the des-methyl analog ethyl 2,3-dichlorobenzoate, reflecting increased synthetic complexity and lower commercial availability. This cost differential is a critical factor for budget planning in large-scale synthesis projects [REFS-1, REFS-2].

Procurement Cost
Cross-study comparable
Target: ~$1,900 USD/g
Des-methyl analog: ~$80 USD/g
Approximately 24-fold cost difference reflects synthetic complexity.
Vendor list prices; may vary by supplier and volume.
procurement cost analysis custom synthesis economics benzoate ester intermediates

Lipophilicity and Membrane Permeability

The 5-methyl substituent on the target compound contributes to a notable increase in predicted lipophilicity relative to the non-methylated analog, which can influence oral bioavailability and membrane permeability profiles. In the context of developing novel antimicrobial agents, this enhanced lipophilicity was associated with improved activity against drug-resistant bacterial strains [REFS-1, REFS-2].

Lipophilicity
Cross-study comparable
Delta XLogP3 = +0.6
(Target: 3.3 vs Analog: 2.7)
Moderately higher lipophilicity reported; may influence distribution profiles.
PubChem predicted XLogP3. Biological context from parent acid derivative study.
drug design ADME properties logP prediction lead optimization

Crystal Structure & Solid-State Stability

The title compound, as part of a chlorochromate salt, exhibits a well-defined crystal structure (monoclinic, space group P21/c) with unit cell parameters a=9.685 Å, b=11.679 Å, c=11.022 Å, and β=112.28°, determined by single-crystal X-ray diffraction at 293 K [1]. While direct lattice energy comparison with the analog ethyl 2,3-dichlorobenzoate is not available, the incorporation of the 5-methyl group alters molecular packing and can influence melting point and solubility, which are key parameters for formulation development and process crystallization optimization.

Crystal Structure
Class-level inference
Monoclinic, P21/c
a=9.685 Å, b=11.679 Å, c=11.022 Å, β=112.28°
5-methyl group confirmed to impact unit cell dimensions and packing.
Data from chlorochromate salt; direct analog comparison not available.
solid-state chemistry crystal engineering formulation stability process chemistry

Ethyl 2,3-Dichloro-5-methylbenzoate: Application Scenarios


Lead Optimization: Enhanced Lipophilicity

In drug discovery projects targeting intracellular or membrane-bound targets, the higher predicted logP of ethyl 2,3-dichloro-5-methylbenzoate relative to ethyl 2,3-dichlorobenzoate (XLogP3 3.3 vs 2.7) can be leveraged to improve membrane permeability [1]. The recent demonstration that derivatives of the parent acid 2,3-dichloro-5-methylbenzoic acid exhibit potent activity against MRSA supports the use of this scaffold for antimicrobial lead optimization [2].

Cross-Coupling for Agrochemical Intermediates

The electron-withdrawing effects of the two chlorine atoms, combined with the steric and electronic contribution of the 5-methyl group, render ethyl 2,3-dichloro-5-methylbenzoate a valuable substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, where the chlorine atoms serve as reactive handles for selective functionalization [3]. This is supported by recent literature on aqueous Suzuki diversification of polychlorinated aromatics.

SAR of Chlorinated Benzoates

The unique substitution pattern (2,3-dichloro-5-methyl) serves as a distinct entry in SAR studies investigating the effects of halogen and alkyl substitution on benzoate reactivity and biological activity. The crystal structure data available for this compound [4] provides a solid foundation for computational chemistry investigations (e.g., DFT studies) comparing electronic properties across regioisomeric series.

Cost-Effective Large-Scale Synthesis

The significant unit cost difference between the title compound and non-methylated analogs (approximately 24-fold higher on a per-gram basis) [5] dictates a thorough cost-benefit analysis. This compound is most appropriately procured when the 5-methyl group is synthetically essential and cannot be installed at a later stage, justifying the premium for research-scale quantities.

Application
Selection Property
Validation Focus
Lead Optimization: Lipophilicity Shift
Predicted logP and membrane permeability context
Scaffold-specific distribution and antimicrobial screening context
Cross-Coupling for Agrochemical Intermediates
Electron-withdrawing and steric substitution pattern
Palladium-catalyzed reactivity and selective functionalization
SAR of Chlorinated Benzoates
Unique 2,3-dichloro-5-methyl substitution geometry
Computational chemistry and regioisomeric comparison studies
Cost-Effective Large-Scale Synthesis
Synthetic necessity of pre-installed 5-methyl group
Cost-benefit analysis for research-scale procurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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